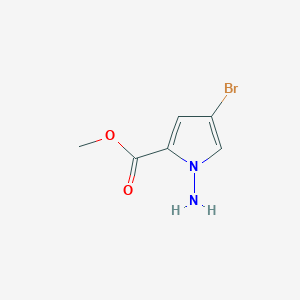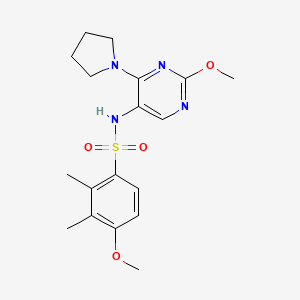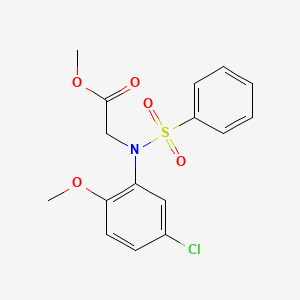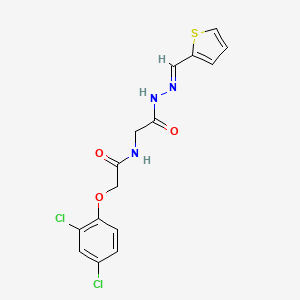![molecular formula C23H23NO6S B2474869 2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid CAS No. 2137852-60-7](/img/structure/B2474869.png)
2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule. The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The thieno[2,3-c]pyrrol-3-yl]acetic acid part of the molecule suggests that this compound might be a derivative of thieno[2,3-c]pyrrole, a heterocyclic compound containing sulfur and nitrogen.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the Fmoc protecting group and the formation of the thieno[2,3-c]pyrrole ring. The Fmoc group can be introduced using Fmoc-Cl in the presence of a base, and can be removed by the action of triethylamine .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the Fmoc group and the thieno[2,3-c]pyrrole ring. The Fmoc group is base-labile, meaning it can be removed under basic conditions .科学的研究の応用
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the chemical , has been utilized for protecting hydroxy-groups in various synthetic applications. This protection is crucial in conjunction with acid- and base-labile protecting groups and is efficiently removed by triethylamine in dry pyridine, thus making it a versatile agent in chemical synthesis (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-alkylhydroxamic Acids
This chemical's derivatives have been used in the synthesis of N-alkylhydroxamic acids. The specific process involves a multistep reaction, starting with N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, leading to the creation of structurally diverse hydroxamic acids (Mellor & Chan, 1997).
Synthesis of Pyrrole Derivatives
The chemical has been a precursor in the synthesis of pyrrole derivatives, which are important in various fields, including medicinal chemistry and materials science. Pyrrole derivatives have shown a range of applications, from potential insecticidal agents to components in polymer and material science (Abdelhamid et al., 2022; Gaywood & Mcnab, 2009).
Solid-Phase Synthesis of Oligomers
Derivatives of the chemical have been used in the solid-phase synthesis of oligomers, particularly those derived from sugar amino acids. This application highlights its role in the synthesis of complex molecular structures (Gregar & Gervay-Hague, 2004).
Applications in Fluorescence and Photophysics
Derivatives of this chemical have been applied in the synthesis of compounds with significant fluorescence emission, which is crucial in materials science and photophysics. These applications include the development of environmentally sensitive fluorophores and their use in studying the effects of different substituents on photophysical properties (Hussein, El Guesmi, & Ahmed, 2019).
Reversible Protection of the Amide Bond in Peptides
The N,O-Bis-Fmoc derivative of this chemical has been used as a reversible protecting group for amide bonds in peptides. This application is significant in peptide synthesis, particularly in synthesizing 'difficult sequences' in peptides (Johnson, Quibell, Owen, & Sheppard, 1993).
作用機序
特性
IUPAC Name |
2-[(3S,3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c25-22(26)9-14-13-31(28,29)21-11-24(10-19(14)21)23(27)30-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,19+,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPIMYKJJBYZTR-RFVSGWPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)S(=O)(=O)CC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)S(=O)(=O)C[C@H]2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2474788.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2474790.png)
![Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2474792.png)

![2-Azaspiro[3.3]heptan-5-ol hydrochloride](/img/structure/B2474797.png)

![4-(diethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2474800.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2474801.png)
![4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2474803.png)
![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474804.png)
![6-[5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2474805.png)


![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)